Cas no 2227904-26-7 ((1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol)

(1S)-2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a furan ring substituted with methyl groups at the 2- and 5-positions. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals and asymmetric catalysis. The presence of both amino and hydroxyl functional groups on a stereogenic center enables its use in the synthesis of enantiomerically pure compounds. The 2,5-dimethylfuran moiety may confer enhanced stability and unique reactivity profiles compared to simpler furan derivatives. Its structural features make it a candidate for further exploration in medicinal chemistry and chiral auxiliary applications. The defined stereochemistry at the 1-position ensures reproducibility in stereoselective transformations.
(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol structure
2227904-26-7 structure
Product name:(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol
CAS No:2227904-26-7
MF:C8H13NO2
Molecular Weight:155.194322347641
CID:5798017
PubChem ID:96635141

(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol
    • 2227904-26-7
    • EN300-1740632
    • インチ: 1S/C8H13NO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3,8,10H,4,9H2,1-2H3/t8-/m1/s1
    • InChIKey: DIEUIMWLOUQEPF-MRVPVSSYSA-N
    • SMILES: O1C(C)=CC(=C1C)[C@@H](CN)O

計算された属性

  • 精确分子量: 155.094628657g/mol
  • 同位素质量: 155.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 129
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0
  • トポロジー分子極性表面積: 59.4Ų

(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1740632-0.25g
(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol
2227904-26-7
0.25g
$2110.0 2023-09-20
Enamine
EN300-1740632-0.05g
(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol
2227904-26-7
0.05g
$1927.0 2023-09-20
Enamine
EN300-1740632-0.5g
(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol
2227904-26-7
0.5g
$2202.0 2023-09-20
Enamine
EN300-1740632-0.1g
(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol
2227904-26-7
0.1g
$2019.0 2023-09-20
Enamine
EN300-1740632-10g
(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol
2227904-26-7
10g
$9859.0 2023-09-20
Enamine
EN300-1740632-5.0g
(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol
2227904-26-7
5g
$6650.0 2023-06-03
Enamine
EN300-1740632-1.0g
(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol
2227904-26-7
1g
$2294.0 2023-06-03
Enamine
EN300-1740632-5g
(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol
2227904-26-7
5g
$6650.0 2023-09-20
Enamine
EN300-1740632-2.5g
(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol
2227904-26-7
2.5g
$4495.0 2023-09-20
Enamine
EN300-1740632-10.0g
(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol
2227904-26-7
10g
$9859.0 2023-06-03

(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol 関連文献

(1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-olに関する追加情報

Recent Advances in the Study of (1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol (CAS: 2227904-26-7)

The compound (1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol (CAS: 2227904-26-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral amino alcohol derivative, characterized by a furan ring substituted with methyl groups at the 2 and 5 positions, has been the subject of several studies aimed at elucidating its pharmacological properties, synthetic pathways, and therapeutic potential.

Recent research has focused on the synthesis and optimization of (1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol, with particular emphasis on its enantioselective production. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient asymmetric synthesis route using chiral auxiliaries, achieving high enantiomeric excess (ee > 98%). This advancement is critical for ensuring the compound's purity and biological activity, as the (S)-enantiomer has shown superior binding affinity to target proteins compared to its (R)-counterpart.

In terms of biological activity, (1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol has exhibited promising results as a modulator of G-protein-coupled receptors (GPCRs). Preclinical studies have revealed its ability to selectively interact with specific GPCR subtypes involved in neurodegenerative diseases, such as Parkinson's and Alzheimer's. The compound's furan ring and amino alcohol moiety are believed to contribute to its unique binding properties, making it a valuable scaffold for further drug development.

Another area of interest is the compound's potential as a building block for more complex molecules. Researchers have successfully incorporated (1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol into peptidomimetics and small-molecule inhibitors, leveraging its structural features to enhance target engagement and metabolic stability. For instance, a recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of a series of furan-based inhibitors targeting protein kinases, with the (1S)-enantiomer showing the highest inhibitory activity.

Despite these promising findings, challenges remain in the clinical translation of (1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol. Pharmacokinetic studies have indicated moderate oral bioavailability, necessitating further optimization of its physicochemical properties. Additionally, the compound's metabolic stability in vivo requires thorough investigation to ensure its suitability as a drug candidate. Ongoing research is exploring prodrug strategies and structural modifications to address these limitations.

In conclusion, (1S)-2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol (CAS: 2227904-26-7) represents a versatile and pharmacologically relevant compound with significant potential in drug discovery. Its unique structural features and enantioselective synthesis routes make it a valuable tool for developing novel therapeutics targeting GPCRs and protein kinases. Future studies should focus on optimizing its pharmacokinetic profile and expanding its applications in treating neurodegenerative and other diseases.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司